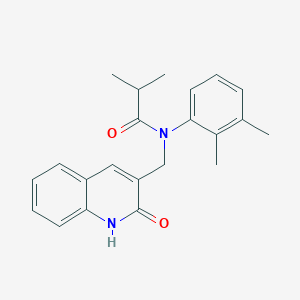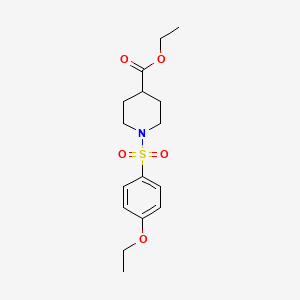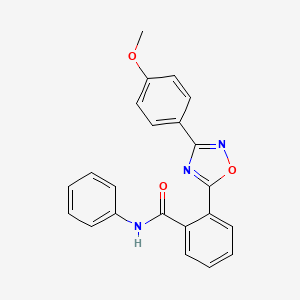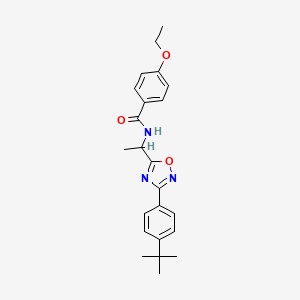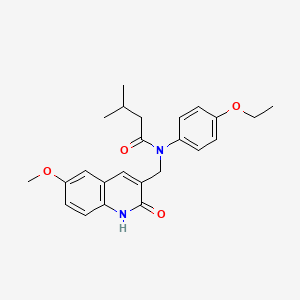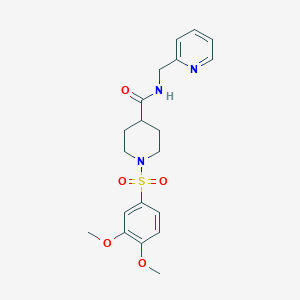
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known as DSP-2230, is a novel small molecule drug that has been developed as a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play important roles in various cellular processes, including cell growth, differentiation, and survival. Aberrant activation of PKC has been implicated in the development and progression of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors has been a focus of drug discovery research for many years.
Mechanism of Action
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is based on its ability to selectively inhibit the activity of specific PKC isoforms, namely PKC alpha, beta, and delta. These isoforms are known to play important roles in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these isoforms, this compound can modulate the signaling pathways that are involved in these processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its inhibition of specific PKC isoforms. In cancer cells, this compound can induce cell cycle arrest and apoptosis, by inhibiting the activity of PKC isoforms that are involved in cell proliferation and survival. In diabetes, this compound can improve insulin sensitivity and glucose tolerance, by inhibiting the activity of PKC isoforms that are involved in insulin signaling and glucose metabolism. In Alzheimer's disease, this compound can reduce the accumulation of beta-amyloid plaques and improve cognitive function, by inhibiting the activity of PKC isoforms that are involved in the processing of amyloid precursor protein.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide in lab experiments include its high potency and selectivity for specific PKC isoforms, its well-characterized mechanism of action, and its ability to modulate various cellular processes that are involved in disease pathogenesis. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects on other kinases, and its potential for toxicity at high doses.
Future Directions
For research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide include the development of more potent and selective analogs, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in clinical trials. In addition, further studies are needed to elucidate the specific PKC isoforms that are involved in different diseases, and to identify the downstream signaling pathways that are modulated by this compound. Finally, the potential for combination therapy with other drugs, such as chemotherapy agents or immunotherapies, should be explored.
Synthesis Methods
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by a cyclization reaction between a pyridine-containing amide and a ketone. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by targeting specific PKC isoforms that are overexpressed in cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, by modulating the activity of PKC isoforms that are involved in insulin signaling. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models of the disease, by inhibiting the activity of PKC isoforms that are involved in the processing of amyloid precursor protein.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-7-6-17(13-19(18)28-2)29(25,26)23-11-8-15(9-12-23)20(24)22-14-16-5-3-4-10-21-16/h3-7,10,13,15H,8-9,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMEAVIHNNBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

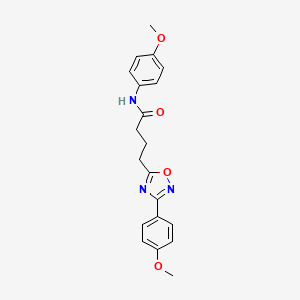
![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)
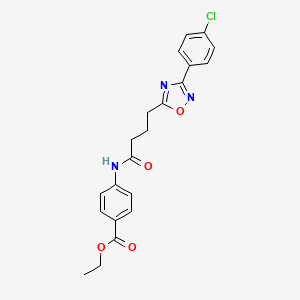
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide](/img/structure/B7701024.png)
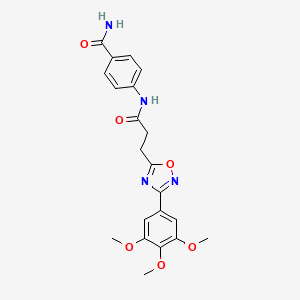
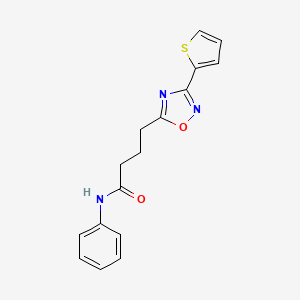
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
